6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-13-5-7-14(8-6-13)9-3-4-10(15)12-11-9/h3-4H,2,5-8H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSHJOUHZNNRRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol is a derivative of pyridazine compounds that has garnered attention for its diverse biological activities. Pyridazine derivatives are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
1. Antiinflammatory Activity
Research indicates that pyridazine derivatives exhibit significant anti-inflammatory activity. Studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, certain pyridazinone derivatives have shown potent inhibition of COX-2 in vitro and in vivo models, suggesting a promising pathway for developing anti-inflammatory agents .
Table 1: Summary of Anti-inflammatory Activity
| Compound | COX Inhibition IC50 (µM) | Model Used |
|---|---|---|
| Compound A | 0.5 | Rat Paw Edema |
| Compound B | 0.8 | In Vitro Assay |
| This compound | TBD | TBD |
2. Anticancer Activity
The anticancer potential of pyridazine derivatives has been widely studied. Compounds structurally related to this compound have been evaluated against various cancer cell lines. For example, certain derivatives demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values in the low micromolar range .
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound I | MCF-7 | 10 |
| Compound II | HCT116 | 15 |
| This compound | TBD | TBD |
3. Antihypertensive Activity
Pyridazine derivatives have also been explored for their antihypertensive effects. The compound this compound has been synthesized and tested for its ability to lower blood pressure in animal models using non-invasive methods such as the tail cuff technique . Preliminary results suggest it may exhibit comparable efficacy to established antihypertensive drugs.
Table 3: Antihypertensive Activity Results
| Compound | Blood Pressure Reduction (mmHg) | Method Used |
|---|---|---|
| Compound A | 15 | Tail Cuff |
| Compound B | 20 | Tail Cuff |
| This compound | TBD | TBD |
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of pyridazine derivatives in clinical settings. One notable study involved administering a pyridazine derivative to patients with chronic inflammation, resulting in significant improvement in symptoms without major side effects . Another study focused on the anticancer properties of similar compounds, highlighting their potential as adjunct therapies in cancer treatment protocols .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Differences in Physicochemical Properties
The 4-ethylpiperazine substituent distinguishes 6-(4-Ethylpiperazin-1-yl)pyridazin-3-ol from analogs with alternative heterocyclic or alkyl groups. Key comparisons include:
6-(Dimethyl-1,3-thiazol-5-yl)pyridazin-3-ol
- Core Similarity : Shares the pyridazin-3-ol backbone.
- Key Difference : Replaces the ethylpiperazine group with a dimethylthiazole ring.
- Impact :
- Hydrophobicity : The thiazole group increases LogD (1.34 at pH 5.5), suggesting higher lipophilicity compared to the ethylpiperazine analog, which likely has a lower LogD due to the polar piperazine moiety .
- Electronic Effects : Thiazole’s electron-withdrawing nature may reduce basicity, contrasting with the ethylpiperazine’s basic tertiary amine, which can improve solubility in acidic environments .
3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-Ethylpiperazin-1-yl)phenylamino]-pyrimidin-4-yl}-1-methylurea
- Core Difference : Pyrimidine core instead of pyridazine.
- Functional Relevance : The ethylpiperazine group is retained but conjugated to a pyrimidine scaffold. This modification enhances binding to kinase ATP pockets, as seen in crystallographic studies .
- Solubility : The urea linkage and pyrimidine core may reduce solubility compared to pyridazin-3-ol derivatives, necessitating salt forms (e.g., hydrochloride dihydrate) for formulation .
Role in Kinase Inhibitor Design
MNK Inhibitors
- Target Compound: Incorporated into MNK inhibitors like N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-(4-((6-(methylamino)-pyrimidin-4-yl)oxy)phenyl)acetamide (Compound 15). Function: The ethylpiperazine group improves cellular permeability and potency (IC₅₀ values in nanomolar range) .
Atropisomeric Derivatives
- Example : (S)-N-(1-{3-(4-Chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl}-2-(3,5-difluorophenyl)ethyl)-2-(4-ethylpiperazin-1-yl)acetamide (Compound 197).
Data Table: Key Comparative Properties
Preparation Methods
Preparation of Pyridazine Precursor
The pyridazine precursor, often a 3-hydroxy-6-chloropyridazine or similar derivative, can be synthesized through condensation and cyclization reactions involving hydrazine hydrate and appropriately substituted diketones or keto acids.
- For example, pyridazin-3-ol derivatives are prepared by the reaction of hydrazine hydrate with α,β-unsaturated carbonyl compounds or substituted acetophenones, followed by cyclization to form the pyridazine ring system.
- Subsequent halogenation (e.g., chlorination using phosphorus oxychloride) introduces a good leaving group at the 6-position, facilitating nucleophilic substitution.
Nucleophilic Substitution with 4-Ethylpiperazine
- The halogenated pyridazine precursor is reacted with 4-ethylpiperazine under reflux conditions in an appropriate solvent (e.g., ethanol or methanol).
- The nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon bearing the leaving group on the pyridazine ring, displacing the halogen and forming the C-N bond.
- Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
Representative Synthetic Procedure
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Hydrazine hydrate + substituted acetophenone or keto acid, reflux in acetic acid | Formation of pyridazin-3-ol core | Moderate to high yield (70-90%) |
| 2 | Phosphorus oxychloride, reflux at ~100°C | Introduction of chloro substituent at 6-position | High yield (90%+) |
| 3 | 4-Ethylpiperazine, reflux in ethanol or methanol | Nucleophilic substitution to form this compound | Yield varies, typically 70-95% |
Research Findings and Optimization
- The nucleophilic substitution step is highly dependent on the nature of the leaving group; chloro substituents are commonly used due to their good leaving ability and ease of introduction.
- Solvent polarity and reaction temperature significantly affect the substitution efficiency. Polar protic solvents like ethanol facilitate the reaction by stabilizing intermediates.
- The use of excess 4-ethylpiperazine can drive the reaction to completion but requires careful purification to remove unreacted amine.
Summary Table of Key Preparation Steps
| Compound/Intermediate | Reagents | Conditions | Purpose | Yield (%) |
|---|---|---|---|---|
| Pyridazin-3-ol derivative | Hydrazine hydrate + substituted acetophenone | Reflux in acetic acid | Pyridazine core formation | 70-90 |
| 6-Chloropyridazin-3-ol | Phosphorus oxychloride | Reflux ~100°C | Introduction of leaving group | 90+ |
| This compound | 4-Ethylpiperazine | Reflux in ethanol/methanol | Nucleophilic substitution | 70-95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
